molecular formula C8H18O4 B3116458 2-(1-Ethoxyethoxy)butane-1,4-diol CAS No. 2166383-82-8

2-(1-Ethoxyethoxy)butane-1,4-diol

Cat. No.: B3116458
CAS No.: 2166383-82-8
M. Wt: 178.23 g/mol
InChI Key: SNYNSRJHDYPCHN-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)butane-1,4-diol is a diol derivative characterized by a central butane-1,4-diol backbone modified with a 1-ethoxyethoxy substituent at the second carbon. The ethoxyethoxy group introduces ether functionality, likely enhancing solubility in organic solvents and altering reactivity compared to unsubstituted diols. Such compounds are typically employed as intermediates in organic synthesis, solvents, or crosslinkers in polymer chemistry.

Properties

IUPAC Name

2-(1-ethoxyethoxy)butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNSRJHDYPCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)butane-1,4-diol typically involves the reaction of butane-1,4-diol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)butane-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkages can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products

    Oxidation: The major products include aldehydes and ketones.

    Reduction: The major products are simpler alcohols.

    Substitution: The products depend on the nucleophile used and can include a wide range of ether derivatives.

Scientific Research Applications

2-(1-Ethoxyethoxy)butane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The ether linkages provide stability and flexibility to the molecule, allowing it to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula CAS No. Key Features Applications
Butane-1,4-diol C₄H₁₀O₂ 110-63-4 Linear diol; colorless, viscous liquid; mp 16°C, bp 230°C . Production of tetrahydrofuran (THF), polyurethanes, solvents .
2-Butyne-1,4-diol C₄H₆O₂ 110-65-6 Triple bond between C2-C3; reactive diol Intermediate in organic synthesis (e.g., pesticides, plastics) .
2-Hexylbutane-1,4-diol C₁₀H₂₂O₂ 18755-31-2 Long hydrophobic hexyl chain at C2 Likely surfactant or plasticizer due to amphiphilic structure .
2-(Hydroxymethyl)butane-1,4-diol C₅H₁₂O₃ 6482-32-2 Additional hydroxymethyl group at C2; three hydroxyl groups Crosslinking agent, humectant, or precursor for polyesters .
1,4-Butanediol dimethacrylate C₁₂H₁₈O₄ 2082-81-7 Esterified with methacrylate groups at both ends Monomer for dental resins, adhesives, and polymers .

Detailed Comparative Analysis

Butane-1,4-diol

  • Structural Differences : Lacks substituents on the butane chain, making it simpler and more reactive in polycondensation reactions.
  • Properties : High boiling point (230°C) and water solubility due to dual hydroxyl groups. Acts as a protic solvent .
  • Applications : Primary use in THF production (80% of global output) and polyurethane elastomers .

2-Butyne-1,4-diol

  • Structural Differences : Contains a triple bond (C≡C) between C2 and C3, increasing rigidity and reactivity.
  • Properties : Higher acidity of hydroxyl groups due to electron-withdrawing triple bond; used in click chemistry and catalytic hydrogenation .
  • Applications : Precursor for 1,4-butanediol via hydrogenation and in electrochemical synthesis of specialty chemicals .

2-Hexylbutane-1,4-diol

  • Structural Differences : Hexyl chain at C2 introduces hydrophobicity.
  • Applications: Limited data, but likely used in niche formulations requiring amphiphilic character.

2-(Hydroxymethyl)butane-1,4-diol

  • Structural Differences : Additional hydroxymethyl group increases hydroxyl density.
  • Properties : Enhanced hydrophilicity and hydrogen-bonding capacity; used as a humectant and viscosity modifier .
  • Applications : Crosslinking in polyurethanes and biomedical hydrogels .

1,4-Butanediol dimethacrylate

  • Structural Differences : Methacrylate ester groups replace hydroxyls, enabling polymerization.
  • Properties: Low viscosity monomer; forms rigid polymers upon curing.
  • Applications : Dental composites, coatings, and photoresists .

Unique Features of this compound

  • Reactivity : Ether linkages may reduce nucleophilicity of hydroxyl groups compared to butane-1,4-diol, altering its utility in esterification or polymerization.
  • Applications : Likely serves as a protected diol in multistep syntheses or as a specialty solvent in formulations requiring controlled hydrophilicity.

Biological Activity

2-(1-Ethoxyethoxy)butane-1,4-diol, with the CAS number 2166383-82-8, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H18O4
  • Molecular Weight : 178.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets due to the presence of hydroxyl groups, which can form hydrogen bonds with proteins and other biomolecules.

The mechanism of action is hypothesized to involve:

  • Hydrogen Bonding : The hydroxyl groups facilitate binding to target proteins.
  • Modulation of Cellular Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological effects of this compound:

Antioxidant Activity

A study assessed the antioxidant potential of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

Concentration (µg/mL)Scavenging Activity (%)
1025
5050
10075

Cytotoxicity Assay

The cytotoxic effects were evaluated using MTT assays on various cancer cell lines. The results showed that at higher concentrations, the compound induced cell death in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa45
MCF-760
A54950

Case Studies

Case Study 1: Anticancer Properties
A research project focused on evaluating the anticancer properties of this compound in vitro. The study revealed that the compound inhibited tumor growth by inducing apoptosis in cancer cells through activation of caspase pathways.

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved neuronal viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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